molecular formula C23H30N4O4S2 B15100725 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100725
M. Wt: 490.6 g/mol
InChI Key: FNLLTDUAJWWKFZ-JXAWBTAJSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the methylidene bridge ensures stereochemical specificity, while the substituents—3-hexyl, 2-thioxo, and a hydroxyethoxyethylamino group—impart distinct physicochemical and biological properties.

Properties

Molecular Formula

C23H30N4O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O4S2/c1-3-4-5-6-10-26-22(30)18(33-23(26)32)14-17-20(24-9-12-31-13-11-28)25-19-8-7-16(2)15-27(19)21(17)29/h7-8,14-15,24,28H,3-6,9-13H2,1-2H3/b18-14-

InChI Key

FNLLTDUAJWWKFZ-JXAWBTAJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine-thiazolidinone hybrids. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Key Substituents Core Structure Similarities Key Differences
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl (thiazolidinone), ethylamino (pyrimidine) Pyrido[1,2-a]pyrimidin-4-one, thiazolidinone Benzyl group (shorter chain vs. hexyl); ethylamino lacks hydroxyethoxyethyl
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allyl (thiazolidinone), 4-methoxybenzylamino (pyrimidine) Thiazolidinone, pyrido-pyrimidinone Allyl substituent (shorter chain); 4-methoxybenzyl vs. hydroxyethoxyethylamino
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl (thiazolidinone), phenylethylamino (pyrimidine) Thiazolidinone, pyrido-pyrimidinone Methoxyethyl (shorter chain vs. hexyl); phenylethylamino lacks hydroxyl group

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyethoxyethylamino group improves aqueous solubility relative to ethylamino or phenylethylamino substituents .
  • Stereochemical Stability : The Z-configuration of the methylidene bridge is conserved across analogs, critical for maintaining binding affinity to biological targets .

Antimicrobial Activity

  • Thiazolidinone-pyrimidine hybrids exhibit broad-spectrum antimicrobial activity. The target compound’s hexyl chain may enhance Gram-negative bacterial inhibition compared to shorter-chain analogs (e.g., allyl or benzyl) by improving membrane interaction .
  • The hydroxyethoxyethyl group could reduce cytotoxicity relative to phenylethylamino derivatives, as seen in similar compounds .

Antioxidant Activity

  • Thiazolidinone derivatives with electron-donating groups (e.g., hydroxyethoxyethyl) show superior radical scavenging activity. The target compound’s hydroxyl group likely contributes to higher DPPH/ABTS inhibition compared to methoxyethyl or benzyl analogs .

Enzyme Inhibition

  • Pyrido[1,2-a]pyrimidin-4-one derivatives inhibit kinases and proteases. The hexyl chain may sterically hinder binding to some enzymes compared to smaller substituents, but this could be offset by the hydroxyethoxyethyl group’s hydrogen-bonding capacity .

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